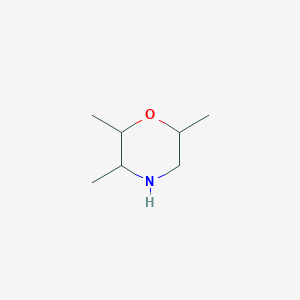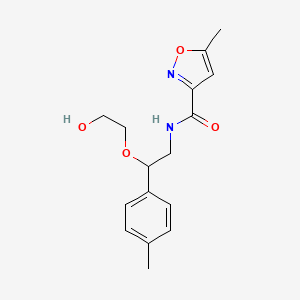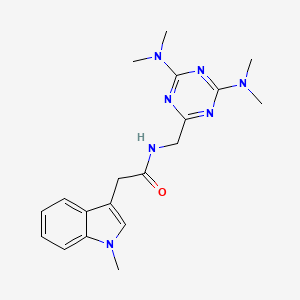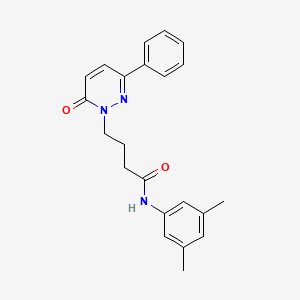
2,3,6-Trimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trimethylmorpholine is a heterocyclic organic compound that belongs to the morpholine family. It has a molecular weight of 129.2 and is a liquid at room temperature .
Molecular Structure Analysis
The this compound molecule contains a total of 24 bonds. There are 9 non-H bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The InChI code for this compound is 1S/C7H15NO/c1-5-4-8-6(2)7(3)9-5/h5-8H,4H2,1-3H3 .Scientific Research Applications
2,3,6-Trimethylmorpholine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals, agrochemicals, and food additives. It is also used as a catalyst in the production of polymers, polyurethanes, and polyesters. In addition, this compound is used in the synthesis of various polymers and biopolymers, such as polyvinyl alcohol, polyethylene glycol, and polyacrylamide.
Mechanism of Action
2,3,6-Trimethylmorpholine acts as a nucleophile in organic synthesis. It reacts with electrophiles to form a covalent bond. The reaction is catalyzed by either a base or an acid. The reaction is usually carried out in a two-phase system with an organic solvent.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins and other pro-inflammatory mediators. In addition, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Advantages and Limitations for Lab Experiments
2,3,6-Trimethylmorpholine has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is inexpensive. It is also a highly reactive compound, making it an ideal reagent for organic synthesis. On the other hand, this compound is a volatile compound and must be handled with caution. In addition, it is toxic and must be handled with appropriate protective equipment.
Future Directions
In the future, 2,3,6-Trimethylmorpholine is expected to be used in a wide range of applications. It could be used to synthesize new pharmaceuticals, agrochemicals, and food additives. In addition, it could be used as a catalyst in the production of polymers and biopolymers. Finally, it could be used in the development of new drugs to treat a variety of diseases.
Synthesis Methods
2,3,6-Trimethylmorpholine is synthesized from the reaction of 2,3,6-trimethylphenol and formaldehyde in an alkaline medium. The reaction is catalyzed by either a base or an acid. The reaction is carried out in aqueous solution at temperatures ranging from 0-50°C. The reaction is usually carried out in a two-phase system with an organic solvent such as ethyl acetate or dichloromethane. The reaction is typically complete within 2-4 hours.
Safety and Hazards
properties
IUPAC Name |
2,3,6-trimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5-4-8-6(2)7(3)9-5/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGLVABJZDPYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(O1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
282097-56-7 |
Source


|
| Record name | 2,3,6-trimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2780103.png)




![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/no-structure.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2780115.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2780120.png)
![N-(4-fluorobenzyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2780121.png)
![(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2780122.png)
![N-(3,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780123.png)


![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2780126.png)